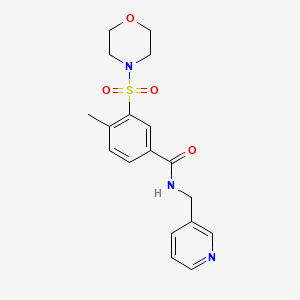![molecular formula C21H17N3O3S B5171661 N-({[3-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)-2-furamide](/img/structure/B5171661.png)
N-({[3-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)-2-furamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-({[3-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)-2-furamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields such as medicine, agriculture, and industry. This compound is commonly referred to as "DMF" and has been extensively studied for its unique properties and potential benefits.
Mechanism of Action
DMF exerts its effects through the activation of the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway. This pathway regulates the expression of antioxidant and detoxification enzymes, leading to the reduction of oxidative stress and inflammation. DMF also inhibits the activation of nuclear factor kappa B (NF-κB), a transcription factor involved in the regulation of inflammation and immune response.
Biochemical and Physiological Effects:
DMF has been shown to increase the levels of glutathione, a major antioxidant in the body, and reduce the levels of reactive oxygen species (ROS) and pro-inflammatory cytokines. DMF has also been found to modulate the activity of various enzymes involved in the metabolism of drugs and xenobiotics, leading to enhanced detoxification and elimination.
Advantages and Limitations for Lab Experiments
DMF has several advantages as a research tool, including its high purity, stability, and solubility in various solvents. However, its potential toxicity and reactivity with other compounds must be carefully considered when designing experiments.
Future Directions
There are several potential future directions for research on DMF. One area of interest is the development of novel DMF derivatives with improved pharmacokinetic and pharmacodynamic properties. Another area of research is the investigation of the role of DMF in the regulation of epigenetic modifications, which may have implications for the treatment of various diseases. Furthermore, the use of DMF in combination with other drugs or therapies may lead to enhanced efficacy and reduced toxicity.
Synthesis Methods
The synthesis of DMF involves the reaction between 5,6-dimethyl-2-benzoxazolylamine and 2-furoyl chloride in the presence of a base such as triethylamine. The resulting product is then treated with carbon disulfide to form the final compound. This method has been optimized to produce high yields of pure DMF.
Scientific Research Applications
DMF has been studied extensively for its potential applications in medicinal chemistry. It has been found to exhibit anti-inflammatory, antioxidant, and neuroprotective properties. DMF has been shown to modulate the immune system and has been used in the treatment of multiple sclerosis, a chronic autoimmune disease. In addition, DMF has been studied for its potential use in the treatment of cancer, Alzheimer's disease, and other neurodegenerative disorders.
properties
IUPAC Name |
N-[[3-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]carbamothioyl]furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17N3O3S/c1-12-9-16-18(10-13(12)2)27-20(23-16)14-5-3-6-15(11-14)22-21(28)24-19(25)17-7-4-8-26-17/h3-11H,1-2H3,(H2,22,24,25,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWJWBPDIWFAPTO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1C)OC(=N2)C3=CC(=CC=C3)NC(=S)NC(=O)C4=CC=CO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[3-(5,6-Dimethyl-1,3-benzoxazol-2-YL)phenyl]-3-(furan-2-carbonyl)thiourea | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[cyclohexyl(methyl)amino]-3-(3-methoxyphenoxy)-2-propanol hydrochloride](/img/structure/B5171586.png)


![2-{[3-cyano-4-(1-naphthyl)-6-oxo-1,4,5,6-tetrahydro-2-pyridinyl]thio}acetamide](/img/structure/B5171596.png)
![3-chloro-N-(2-furylmethyl)-4-{[1-(methylsulfonyl)-4-piperidinyl]oxy}benzamide](/img/structure/B5171601.png)

![3-methyl-5-{[1-(4-nitrobenzyl)-1H-indol-3-yl]methylene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5171624.png)
![ethyl 1-{4-[5-(4-morpholinylmethyl)-1H-tetrazol-1-yl]butanoyl}-3-piperidinecarboxylate](/img/structure/B5171646.png)
![N-(1-methyl-4-piperidinyl)-2-[3-(trifluoromethyl)phenoxy]acetamide](/img/structure/B5171653.png)
![N-[4-(4-bromophenyl)-5-propyl-1,3-thiazol-2-yl]benzamide](/img/structure/B5171658.png)
![N-methyl-1-(4-methyl-1,2,5-oxadiazol-3-yl)-N-({5-methyl-2-[4-(trifluoromethyl)phenyl]-1,3-oxazol-4-yl}methyl)methanamine](/img/structure/B5171667.png)
![[1-(1-benzothien-2-ylmethyl)-4-benzyl-4-piperidinyl]methanol](/img/structure/B5171672.png)

![1-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-N-{[1-(4-fluorophenyl)-1H-pyrazol-4-yl]methyl}-N-methylmethanamine](/img/structure/B5171688.png)